3,5-dimethyl-1-propyl-1H-pyrazol-4-ol
Overview
Description
3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, a propyl group at position 1, and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with an oxidizing agent to introduce the hydroxyl group at position 4. This can be achieved using reagents such as hydrogen peroxide or other peroxides under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the formation of the pyrazole ring followed by selective functionalization to introduce the desired substituents. Catalysts and optimized reaction conditions are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 3,5-dimethyl-1-propyl-1H-pyrazole.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include 3,5-dimethyl-1-propyl-1H-pyrazole.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 3,5-Dimethyl-1H-pyrazol-4-ylamine
- 3,5-Dimethyl-1H-pyrazole
Comparison: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol is unique due to the presence of the propyl group at position 1 and the hydroxyl group at position 4. These substituents confer distinct chemical and biological properties compared to other similar compounds. For instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the propyl group influences its lipophilicity and overall molecular stability .
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-7(3)8(11)6(2)9-10/h11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDHXHUDYKOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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